molecular formula C10H18O3 B13986156 Methyl 4-(hydroxymethyl)cyclohexaneacetate

Methyl 4-(hydroxymethyl)cyclohexaneacetate

Katalognummer: B13986156
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: QLKXDMOTRQVQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(hydroxymethyl)cyclohexaneacetate is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane, featuring a hydroxymethyl group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-(hydroxymethyl)cyclohexaneacetate can be synthesized through several methods. One common approach involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(hydroxymethyl)cyclohexaneacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-(Carboxymethyl)cyclohexaneacetate.

    Reduction: 4-(Hydroxymethyl)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(hydroxymethyl)cyclohexaneacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 4-(hydroxymethyl)cyclohexaneacetate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert specific effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

    Methyl 4-hydroxycyclohexanecarboxylate: Similar structure but lacks the hydroxymethyl group.

    Cyclohexanecarboxylic acid methyl ester: Lacks both the hydroxymethyl and ester groups.

Uniqueness: Methyl 4-(hydroxymethyl)cyclohexaneacetate is unique due to the presence of both a hydroxymethyl group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C10H18O3

Molekulargewicht

186.25 g/mol

IUPAC-Name

methyl 2-[4-(hydroxymethyl)cyclohexyl]acetate

InChI

InChI=1S/C10H18O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h8-9,11H,2-7H2,1H3

InChI-Schlüssel

QLKXDMOTRQVQRF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CCC(CC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.